2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride is a synthetic organic compound characterized by its trifluoromethyl group and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of esters: Starting from the corresponding ester, hydrolysis can be performed under acidic or basic conditions to yield the desired compound.
Reduction of nitriles: The nitrile group can be reduced using hydrogenation or other reducing agents to form the amino group.
Halogenation and subsequent hydrolysis:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonates are used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Amines and alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the hydroxyl group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid: Lacks the trifluoromethyl group.
2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid: Lacks the methyl group.
Uniqueness: 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-4(12,5(6,7)8)2(9)3(10)11;/h2,12H,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHASXGEXGGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.